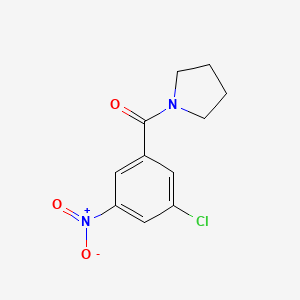
1-(3-Chloro-5-nitrobenzoyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-5-nitrobenzoyl)pyrrolidine is a chemical compound with the molecular formula C11H11ClN2O3 It is characterized by the presence of a pyrrolidine ring attached to a benzoyl group that is substituted with chlorine and nitro groups
準備方法
The synthesis of 1-(3-Chloro-5-nitrobenzoyl)pyrrolidine typically involves the reaction of 3-chloro-5-nitrobenzoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane and may require a catalyst to improve the yield and selectivity of the product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
1-(3-Chloro-5-nitrobenzoyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions where the nitro group is converted to an amine group.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophilic reagents. The major products formed from these reactions depend on the specific reagents and conditions used but typically include derivatives with modified functional groups.
科学的研究の応用
1-(3-Chloro-5-nitrobenzoyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their therapeutic effects.
Industry: It is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(3-Chloro-5-nitrobenzoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The nitro and chlorine substituents play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
1-(3-Chloro-5-nitrobenzoyl)pyrrolidine can be compared with other similar compounds, such as:
1-(3-Chloro-4-nitrobenzoyl)pyrrolidine: Similar structure but with a different position of the nitro group.
1-(3-Bromo-5-nitrobenzoyl)pyrrolidine: Contains a bromine atom instead of chlorine.
1-(3-Chloro-5-nitrobenzoyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring.
These compounds share similar chemical properties but differ in their reactivity, stability, and potential applications. The unique combination of substituents in this compound makes it distinct and valuable for specific research and industrial purposes.
特性
IUPAC Name |
(3-chloro-5-nitrophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-3-1-2-4-13/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDCTERGTGENLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














